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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and excretion

pathways of Gadoxetic acid (Gd-EOB-DTPA), a liver-specific magnetic resonance imaging

(MRI) contrast agent. Understanding these mechanisms is crucial for interpreting imaging

results, predicting drug-drug interactions, and developing novel therapeutic and diagnostic

agents targeting the liver.

Introduction to Gadoxetic Acid
Gadoxetic acid is a gadolinium-based contrast agent with a unique pharmacokinetic profile.

Approximately 50% of the injected dose is taken up by hepatocytes and subsequently excreted

into the biliary system, while the remainder is eliminated renally.[1] This dual elimination

pathway, particularly its hepatobiliary component, allows for both dynamic, perfusion-based

imaging and delayed, hepatocyte-specific imaging, providing valuable functional information

about the liver.[2] The uptake and excretion processes are mediated by a series of transport

proteins on the hepatocyte membrane.

Cellular Uptake Pathway
The primary mechanism for the entry of gadoxetic acid into hepatocytes is active transport

mediated by members of the Organic Anion Transporting Polypeptide (OATP) family,

specifically OATP1B1 and OATP1B3 (encoded by the SLCO1B1 and SLCO1B3 genes,

respectively).[2][3][4] These transporters are located on the sinusoidal (basolateral) membrane
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of hepatocytes and are responsible for the uptake of a wide range of endogenous and

xenobiotic compounds.[3]

The transport of gadoxetic acid by these proteins follows Michaelis-Menten kinetics, indicating

a saturable, carrier-mediated process.[3]

Key Uptake Transporters
OATP1B1 (SLCO1B1): A major contributor to the hepatic uptake of gadoxetic acid. Genetic

polymorphisms in the SLCO1B1 gene can significantly alter transport activity, leading to

interindividual variations in liver enhancement during MRI.[5]

OATP1B3 (SLCO1B3): Also plays a significant role in the uptake of gadoxetic acid. Its

expression levels have been strongly correlated with the degree of tumor enhancement in

hepatocellular carcinoma (HCC) during the hepatobiliary phase of imaging.[4]

Quantitative Data on Uptake Kinetics
The following table summarizes the available quantitative data on the uptake kinetics of

gadoxetic acid.
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Transporter
Genetic
Variant

Michaelis-
Menten
Constant
(Km)

Maximum
Transport
Velocity
(Vmax) /
Activity

Cell System Reference

OATP1B1 Wild-type
106 µM

(unbound)
-

Plated rat

hepatocytes
[6]

OATP1B1

Wild-type

(p.130Asn/17

4Val)

Identical

across

variants

6.32 ± 2.73

pmol/(mg·min

)

HEK293 cells [3][5]

OATP1B1
p.130Asp

(1b)

Identical

across

variants

12.8 ± 3.53

pmol/(mg·min

) (Gain of

function)

HEK293 cells [3][5]

OATP1B1
p.130Asp/174

Ala (15)

Identical

across

variants

3.11 ± 0.918

pmol/(mg·min

) (Loss of

function)

HEK293 cells [3][5]

OATP1B3

Wild-type

(p.112Ala/23

3Ile)

-

7.43 ± 2.43

pmol/(mg·min

)

HEK293 cells [5]

OATP1B3 p.233Ile -

15.1 ± 5.52

pmol/(mg·min

) (Gain of

function)

HEK293 cells [3][5]

OATP1B3 p.112Ala -

0.364 ± 0.125

pmol/(mg·min

) (Loss of

function)

HEK293 cells [3][5]

OATP1B3 p.522Cys -

0.295 ± 0.247

pmol/(mg·min

) (Loss of

function)

HEK293 cells [3][5]
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Cellular Excretion Pathway
Following uptake into the hepatocyte, gadoxetic acid is excreted into the bile canaliculi. This

process is primarily mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an

ATP-binding cassette (ABC) transporter located on the canalicular (apical) membrane of the

hepatocyte.[1] Efflux back into the sinusoidal blood can also occur via MRP3.[2]

Key Excretion Transporters
MRP2 (ABCC2): The main transporter responsible for the biliary excretion of gadoxetic
acid. Its function is crucial for the clearance of the contrast agent from the liver.

MRP3 (ABCC3): A basolateral efflux transporter that can return gadoxetic acid from the

hepatocyte to the sinusoidal blood, contributing to its overall pharmacokinetic profile.[2]

Quantitative Data on Excretion Kinetics
Quantitative data on the excretion kinetics of gadoxetic acid are often derived from in vivo

imaging studies using pharmacokinetic modeling.

Parameter Value Model System Reference

Biliary Efflux (Vmax)
Varies with dosing of

inhibitor
Rat [7]

Biliary Efflux (KM)
Varies with dosing of

inhibitor
Rat [7]

Rifampicin Inhibition

of Active Uptake
96% Rat [6]

Experimental Protocols
In Vitro Uptake Assay in Transfected HEK293 Cells
This protocol is used to determine the specific transport of gadoxetic acid by OATP1B1 and

OATP1B3 and their genetic variants.

Methodology:
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Cell Culture: Stably transfected Human Embryonic Kidney (HEK293) cells expressing the

transporter of interest (e.g., OATP1B1 wild-type or a specific variant) and control (mock-

transfected) cells are cultured in appropriate media (e.g., MEM with 10% horse serum) at

37°C and 5% CO₂ until they reach 80-90% confluency.[8]

Uptake Experiment:

Cells are washed with pre-warmed phosphate-buffered saline (PBS).

An uptake buffer containing gadoxetic acid at various concentrations (e.g., 0.016 to 1.0

mmol/L) is added to the cells.[3][9]

Incubation is carried out for a defined period (e.g., 10 minutes) at 37°C.[3][9]

Termination of Uptake: The uptake buffer is removed, and the cells are washed with ice-cold

PBS to stop the transport process.[3][9]

Cell Lysis: Cells are lysed using a lysis buffer (e.g., 0.5% Triton-X-100 and 0.5% sodium

deoxycholate).[3][9]

Quantification: The intracellular concentration of gadoxetic acid in the cell lysate is

quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][9][10]

Data Analysis: Transport activity is calculated by subtracting the nonspecific uptake in control

cells from the total uptake in transporter-expressing cells. Michaelis-Menten kinetics (Km and

Vmax) are determined by fitting the concentration-dependent uptake data to the Michaelis-

Menten equation.[3]

In Vivo Dynamic Contrast-Enhanced MRI (DCE-MRI)
DCE-MRI is a non-invasive technique to quantify the in vivo pharmacokinetics of gadoxetic
acid in the liver.

Methodology:

Animal/Human Subject Preparation: The subject is positioned within the MRI scanner.

Baseline (pre-contrast) T1-weighted images of the liver are acquired.
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Contrast Agent Administration: A bolus of gadoxetic acid (e.g., 0.025 mmol/kg body weight)

is injected intravenously.[11]

Dynamic Image Acquisition: A series of T1-weighted images are acquired rapidly and

continuously over a period of time (e.g., up to 30-60 minutes) to capture the arterial, portal

venous, and hepatobiliary phases of enhancement.[11]

Image Analysis:

Regions of interest (ROIs) are drawn on the liver parenchyma, aorta, and portal vein on

the dynamic images.

Signal intensity-time curves are generated for each ROI.

Pharmacokinetic Modeling: The signal intensity data is converted to gadoxetic acid
concentration. These concentration-time curves are then fitted to a pharmacokinetic model

(e.g., a dual-input two-compartment model or a physiologically based pharmacokinetic

(PBPK) model) to estimate parameters such as the hepatic uptake rate (khe or K₁) and the

biliary excretion rate (kbh, Vmax, KM).[7][12]

LC-MS/MS Quantification of Gadoxetic Acid
This method provides sensitive and specific quantification of gadoxetic acid in biological

matrices.

Methodology:

Sample Preparation:

Serum: Protein precipitation is performed by adding acetonitrile.[10]

Cell Lysate: Protein precipitation with acetonitrile followed by ethyl acetate-mediated

sample concentration.[10]

An internal standard (e.g., amoxicillin) is added to all samples and standards for

normalization.[10]
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Chromatographic Separation: The extracted sample is injected into a liquid chromatography

system. A Hydrophilic Interaction Chromatography (HILIC) column is often used with a

mobile phase gradient of acetonitrile and ammonium acetate.[10]

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass

spectrometer operating in the negative multiple reaction monitoring (MRM) mode. Specific

precursor-to-product ion transitions for gadoxetic acid and the internal standard are

monitored for quantification.[10]

Data Analysis: A calibration curve is generated using standards of known concentrations,

and the concentration of gadoxetic acid in the unknown samples is determined.
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Caption: Cellular transport pathways of Gadoxetic acid in a hepatocyte.

Experimental Workflows
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In Vitro Uptake Assay Workflow

1. Culture Transfected
HEK293 Cells

2. Add Gadoxetic Acid
(Varying Concentrations)

3. Incubate at 37°C

4. Stop Uptake with
Ice-Cold PBS Wash

5. Lyse Cells

6. Quantify with
LC-MS/MS

7. Data Analysis
(Michaelis-Menten Kinetics)

Click to download full resolution via product page

Caption: Workflow for an in vitro gadoxetic acid uptake assay.
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DCE-MRI Workflow

1. Pre-contrast
T1-weighted MRI

2. Intravenous Bolus
Injection of Gadoxetic Acid

3. Dynamic T1-weighted
Image Acquisition

4. Generate Signal
Intensity-Time Curves

5. Convert Signal to
Concentration

6. Pharmacokinetic
Modeling

7. Estimate Uptake and
Excretion Rates
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Caption: Workflow for in vivo DCE-MRI analysis of gadoxetic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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